α1A-Adrenoceptor Subtype Selectivity: Tamsulosin Versus Silodosin
Tamsulosin demonstrates an 11-fold selectivity for α1A- over α1B-adrenoceptors (pKi α1A = 10.38, pKi α1B = 9.33) at recombinant human receptors [1]. In the same assay system, the affinity of tamsulosin for the human α1A-adrenoceptor was 5-fold higher than that of silodosin [1]. While silodosin exhibits a higher α1A:α1B selectivity ratio of approximately 162:1 in separate studies, tamsulosin's absolute binding potency at the α1A subtype exceeds that of silodosin [2].
| Evidence Dimension | α1A-Adrenoceptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.38 |
| Comparator Or Baseline | Silodosin (pKi ≈ 9.0-9.5); α1B subtype (pKi = 9.33) |
| Quantified Difference | 5-fold higher affinity vs. silodosin; 11-fold selectivity vs. α1B |
| Conditions | Recombinant human α1-adrenoceptor subtypes, [3H]prazosin competition binding |
Why This Matters
Tamsulosin's higher absolute α1A binding potency combined with moderate selectivity provides a distinct pharmacological signature compared to silodosin's extreme selectivity, which may influence clinical efficacy and side effect profiles.
- [1] Sato S, Hatanaka T, Yuyama H, Ukai M, Noguchi Y, Ohtake A, et al. Tamsulosin potently and selectively antagonizes human recombinant α1A/1D-adrenoceptors: slow dissociation from the α1A-adrenoceptor may account for selectivity for α1A-adrenoceptor over α1B-adrenoceptor subtype. Biol Pharm Bull. 2012;35(1):72-77. doi:10.1248/bpb.35.72. View Source
- [2] Jindan L, et al. Evolving role of silodosin for the treatment of urological disorders: a narrative review. Drug Des Devel Ther. 2022;16:2861-2884. doi:10.2147/DDDT.S373659. View Source
